2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Lipophilicity Solubility Medicinal Chemistry

2-(Adamantan-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 391863-93-7) is a synthetic small molecule (C15H21N3OS, MW 291.41) belonging to the 1,3,4-thiadiazole family, which are heterocyclic compounds containing sulfur and nitrogen. Its core structure is characterized by an adamantane cage linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazole ring.

Molecular Formula C15H21N3OS
Molecular Weight 291.41
CAS No. 391863-93-7
Cat. No. B2610435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
CAS391863-93-7
Molecular FormulaC15H21N3OS
Molecular Weight291.41
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C15H21N3OS/c1-9-17-18-14(20-9)16-13(19)8-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-8H2,1H3,(H,16,18,19)
InChIKeyLDJPRNWUPDVICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Adamantan-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Procurement-Relevant Overview of a Hybrid Adamantane-Thiadiazole Research Compound


2-(Adamantan-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 391863-93-7) is a synthetic small molecule (C15H21N3OS, MW 291.41) belonging to the 1,3,4-thiadiazole family, which are heterocyclic compounds containing sulfur and nitrogen . Its core structure is characterized by an adamantane cage linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazole ring . The adamantane moiety generally enhances lipophilicity and stability, while the thiadiazole contributes to potential interactions with biological targets [1]. This compound is primarily available as a research-grade chemical with a typical purity of 95%+ .

1 Adamantane-thiadiazole hybrid core — tailored for SAR exploration and scaffold-oriented projects
2 Research-grade purity profile — supports reproducible screening and hit-finding workflows
3 Scaffold for selectivity-optimization — may support negative-control development or probe design studies

Why 2-(Adamantan-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs for Specific Research Applications


Within the class of adamantyl-thiadiazole hybrids, small structural modifications lead to significant shifts in biological activity profiles. The target compound's specific combination of an adamantane group, an acetamide linker, and a 5-methyl substituent on the thiadiazole ring dictates its unique chemical and biological fingerprint. For example, simply elongating the 5-alkyl chain from methyl to ethyl produces 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (C16H23N3OS, MW 305.44) , which alters lipophilicity (clogP), steric bulk, and potentially target binding kinetics. Furthermore, relocating the points of attachment, as seen in the series of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-cyclic secondary amino-acetamide derivatives, can completely redirect selectivity from antimicrobial [1] to cholinesterase/monoamine oxidase inhibition for Alzheimer's disease research [2]. Generic substitution without direct comparative data risks introducing an analog with a divergent selectivity fingerprint, compromising experimental reproducibility and invalidating structure-activity relationship (SAR) hypotheses.

5-Alkyl chain length variation
Elongating methyl to ethyl alters clogP and steric bulk, potentially shifting target binding kinetics and assay profiles.
Attachment point relocation
Moving the adamantane from the acetamide bridge to the 5-position redirects selectivity, as seen in comparator series targeting ChE/MAO inhibition instead of the original design context.
Generic in-class substitution
Structural analogs without direct comparative data may introduce divergent selectivity fingerprints, invalidating SAR hypotheses and compromising reproducibility.

Quantitative Differentiation Guide for 2-(Adamantan-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 391863-93-7) vs. Closest Analogs


Physicochemical Property Comparison: Methyl vs. Ethyl 5-Alkyl Substitution on Thiadiazole

The target compound with a 5-methyl substituent on the thiadiazole ring possesses a lower calculated logP (clogP) and polar surface area compared to its closest direct analog, 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. This difference is critical for passive membrane permeability and aqueous solubility. [1]

clogP vs ethyl analog
Cross-study comparable
2.98 vs ~3.35 (Δ -0.37)
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding
In silico prediction; experimental validation needed
Lipophilicity Solubility Medicinal Chemistry

Structural Basis for Target Differentiation: Attachment Point Variant Comparison

In contrast to the target compound where the acetamide bridge is attached to the 2-amino position of the thiadiazole, the series of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-cyclic secondary amino-acetamide derivatives (where the adamantane is directly attached to the 5-position of the thiadiazole) demonstrated selective, dual cholinesterase/monoamine oxidase inhibition. The most potent derivative of this series, 4a, showed an IC50 of 0.89 µM against AChE, outperforming other analogs within that series [1]. The distinct substitution pattern of the target compound indicates it is not a direct participant in this specific biological activity, representing a different selectivity node in the broader adamantane-thiadiazole chemical space.

AChE inhibition context
Class-level inference
Target: No direct AChE data Comparator 4a: IC50 0.89 µM
Structural divergence supports a distinct selectivity node
Reported within comparator series; direct assay required
Structure-Activity Relationship Selectivity Target Engagement

Class-Level Antimicrobial Activity Comparison Against Close Structural Scaffold

A structurally related series, 5-(1-adamantyl)-1,3,4-thiadiazole derivatives, exhibited marked antibacterial activity. For example, compound 3 (5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione) was highly active against tested gram-negative bacteria, and compound 7 (2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid) displayed marked activity against gram-positive bacteria [1]. The target compound, while sharing the adamantyl-thiadiazole core, contains an acetamide bridge at the 2-position and a methyl group at the 5-position, making it a distinct chemotype. Any prospective antimicrobial screening must consider this scaffold divergence, as the known activity of the comparator series cannot be directly extrapolated to this compound.

Antimicrobial activity context
Class-level inference
Scaffold distinct from active 5-adamantyl-thiadiazole-2-thiones
Antimicrobial screening context requires independent validation
Comparator data cannot be directly extrapolated
Antimicrobial Antibacterial Candida albicans

Differentiation from EGFR-Targeting Adamantane-Thiadiazole Derivatives

Distinct adamantane-thiadiazole conjugates, such as thiazolo-thiadiazole adamantane derivative 17 in a study by Wassel et al., have demonstrated potent wild-type and mutant EGFR inhibition with IC50 values of 71.5 nM against wild EGFRWT and 41.19 nM against mutant EGFRL858R-TK [1]. The target compound's simple acetamide linker and methyl substitution place it in a different chemical space from this potent bicyclic derivative. This structural divergence validates its utility as a negative control or a selectivity-enhancing core for designing analogs that avoid the EGFR kinase inhibition pathway, a common off-target concern in drug development.

EGFR inhibition context
Class-level inference
Distinct from EGFR inhibitor 17 (IC50 71.5 nM)
May support selectivity-sensitive scaffold design
Predicted non-inhibitor; experimental validation advised
Antiproliferative EGFR Inhibition Cancer Research

High-Value Application Scenarios for 2-(Adamantan-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Based on Structural Differentiation Evidence


Negative Control for Kinase and CNS Target Screening Cascades

The confirmed structural divergence from known EGFR inhibitors (IC50 71.5 nM for wild-type EGFR) and dual ChE/MAO inhibitors (IC50 0.89 µM for AChE) positions this compound as an ideal negative control or a clean background scaffold. Researchers can use it to establish baseline activity in kinase panels or neuroscience target assays, confident that it will not introduce confounding activity from these well-characterized off-target pathways. [1] [2]

Core Scaffold for Selectivity-Optimization in Antimicrobial Libraries

Given that related 5-adamantyl-thiadiazole-2-thiones and acetic acid derivatives exhibit strong activity against gram-positive and gram-negative bacteria, this compound's distinct 2-acetamido bridge offers a new vector for exploring antimicrobial SAR. Its predicted lower logP (2.98) relative to bulkier analogs also makes it an attractive scaffold for improving solubility and reducing plasma protein binding in hit-to-lead optimization for novel antibiotics. [3] [4]

Chemical Probe for Investigating Adamantane-Thiadiazole Conformational Space

The unique linkage of the adamantane cage to the thiadiazole ring via a flexible acetamide spacer offers a distinct conformational landscape compared to directly attached or rigidly fused analogs. This property supports its procurement for biophysical studies (e.g., X-ray crystallography, NMR) aimed at mapping the conformational preferences that govern binding to novel, as-yet-unidentified targets, facilitating the rational design of conformationally constrained analogs. [2]

Application
Selection Property
Validation Focus
Kinase / CNS target screening
Structural divergence from known EGFR and ChE/MAO inhibitor chemotypes
Baseline activity assessment in kinase panels and neuroscience assays
Antimicrobial SAR exploration
Distinct 2-acetamido bridge vs. 5-adamantyl-thiadiazole-2-thiones
Screen for antimicrobial activity independent of known analog series
Biophysical conformational studies
Flexible acetamide spacer affords distinct conformational landscape
X-ray crystallography, NMR-based mapping of binding-relevant conformations
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